molecular formula C17H23N3 B5068722 N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline

N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline

Cat. No. B5068722
M. Wt: 269.4 g/mol
InChI Key: RNIBTSWDTQXXAX-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline, also known as DMPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPEA is a tertiary amine that contains a pyridine ring and an aniline group. The compound is synthesized using a multi-step process that involves the reaction of several reagents.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline is not well understood. However, it is believed that N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline acts as a ligand for G protein-coupled receptors. The binding of N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline to these receptors can lead to various physiological effects.
Biochemical and Physiological Effects:
N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline has been shown to have various biochemical and physiological effects. In vitro studies have shown that N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline can activate G protein-coupled receptors and induce calcium mobilization. In vivo studies have shown that N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline can induce vasodilation and decrease blood pressure. N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline has also been shown to have analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline is also stable under normal laboratory conditions. However, N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline is also relatively expensive compared to other reagents.

Future Directions

There are several future directions for the study of N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline. One direction is to further investigate the mechanism of action of N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline. This could involve studying the binding of N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline to specific G protein-coupled receptors and the downstream signaling pathways that are activated. Another direction is to explore the potential medicinal applications of N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline. This could involve screening N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline against various disease targets and evaluating its efficacy and safety. Finally, there is potential for the use of N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline in material science. This could involve exploring the use of N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline as a precursor for the synthesis of new metal-organic frameworks with unique properties.

Synthesis Methods

N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline is synthesized using a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 2-pyridylmethylamine with formaldehyde to form N-methyl-N-(2-pyridylmethyl)formamide. This intermediate is then reacted with dimethylamine to form N,N-dimethyl-N-(2-pyridylmethyl)formamide. Finally, this intermediate is reduced with sodium borohydride to form N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline.

Scientific Research Applications

N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline has potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline has been studied for its potential use as a ligand for G protein-coupled receptors. In organic synthesis, N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline has been used as a reagent for the synthesis of various compounds. In material science, N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline has been studied for its potential use as a precursor for the synthesis of metal-organic frameworks.

properties

IUPAC Name

N,N-dimethyl-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3/c1-19(2)17-9-7-15(8-10-17)14-20(3)13-11-16-6-4-5-12-18-16/h4-10,12H,11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIBTSWDTQXXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(C)CCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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